molecular formula C19H12O4 B11523483 (9Z)-9-Benzylidene-4-methyl-2H-furo[2,3-H]chromene-2,8(9H)-dione

(9Z)-9-Benzylidene-4-methyl-2H-furo[2,3-H]chromene-2,8(9H)-dione

Cat. No.: B11523483
M. Wt: 304.3 g/mol
InChI Key: JQYQJGSOIGYJAS-UVTDQMKNSA-N
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Description

(9Z)-9-Benzylidene-4-methyl-2H-furo[2,3-H]chromene-2,8(9H)-dione: is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a benzylidene group, a furochromene core, and a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9Z)-9-Benzylidene-4-methyl-2H-furo[2,3-H]chromene-2,8(9H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-2H-furo[2,3-H]chromene-2,8(9H)-dione with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (9Z)-9-Benzylidene-4-methyl-2H-furo[2,3-H]chromene-2,8(9H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the dione functionality to diols.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, (9Z)-9-Benzylidene-4-methyl-2H-furo[2,3-H]chromene-2,8(9H)-dione is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets and its ability to modulate various biochemical pathways.

Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry: Industrially, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties, making them suitable for various applications.

Mechanism of Action

The mechanism of action of (9Z)-9-Benzylidene-4-methyl-2H-furo[2,3-H]chromene-2,8(9H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Additionally, the compound’s antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

    (9Z)-9-Benzylidene-4-methyl-2H-furo[2,3-H]chromene-2,8(9H)-dione: shares structural similarities with other furochromenes and benzylidene derivatives.

    Furochromenes: Compounds with a furochromene core, such as 4-methyl-2H-furo[2,3-H]chromene-2,8(9H)-dione.

    Benzylidene Derivatives: Compounds with a benzylidene group, such as benzylideneacetone.

Uniqueness: The uniqueness of this compound lies in its combined structural features, which impart distinct chemical and biological properties

Properties

Molecular Formula

C19H12O4

Molecular Weight

304.3 g/mol

IUPAC Name

(9Z)-9-benzylidene-4-methylfuro[2,3-h]chromene-2,8-dione

InChI

InChI=1S/C19H12O4/c1-11-9-16(20)23-18-13(11)7-8-15-17(18)14(19(21)22-15)10-12-5-3-2-4-6-12/h2-10H,1H3/b14-10-

InChI Key

JQYQJGSOIGYJAS-UVTDQMKNSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC3=C2/C(=C/C4=CC=CC=C4)/C(=O)O3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=CC=CC=C4)C(=O)O3

Origin of Product

United States

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